2-Benzyl-1,2,3,4-tetrahydroquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)17-15/h1-9,15,17H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYCTWCXRNTSEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50610-82-7 | |
| Record name | 2-benzyl-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Benzyl 1,2,3,4 Tetrahydroquinoline and Its Derivatives
Direct N-Alkylation Strategies for 1,2,3,4-Tetrahydroquinolines
One of the most straightforward approaches to synthesizing N-benzylated tetrahydroquinolines involves the direct alkylation of the secondary amine of a pre-existing 1,2,3,4-tetrahydroquinoline (B108954) core. This can be achieved through several classical organic transformations.
Traditionally, these compounds have been synthesized via the N-benzylation of tetrahydroquinoline with various alkylating agents, such as benzyl (B1604629) halides (e.g., benzyl chloride, benzyl bromide) or benzyl alcohol. acs.org However, these methods can be limited by substrate scope and may result in lower yields. acs.org
A common and effective alternative is reductive amination. This method involves the reaction of 1,2,3,4-tetrahydroquinoline with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ to yield the N-benzylated product. A typical procedure utilizes sodium cyanoborohydride as the reducing agent in a protic solvent like methanol (B129727), with a catalytic amount of acetic acid. prepchem.com The reaction proceeds via the portionwise addition of the reducing agent to control the vigorous gas evolution. prepchem.com Following the reaction, an acidic workup is performed to remove unreacted starting materials before isolating the final product. prepchem.com
| Method | Benzylating Agent | Reducing Agent / Conditions | Key Features |
| Direct Alkylation | Benzyl Halides (PhCH₂X, X=Cl, Br) | Base (e.g., K₂CO₃, Et₃N) | A traditional method, though potentially limited in scope and yield. acs.org |
| Reductive Amination | Benzaldehyde (PhCHO) | Sodium Cyanoborohydride (NaBH₃CN) / Acetic Acid | Forms an iminium ion intermediate which is reduced in situ; offers a controlled reaction pathway. prepchem.com |
Multicomponent and Cascade Reactions for Tetrahydroquinoline Ring Formation
Multicomponent and cascade (or domino) reactions have emerged as powerful strategies in modern organic synthesis, enabling the construction of complex molecules from simple precursors in a single operation. nih.gov These approaches enhance synthetic efficiency, improve atom economy, and reduce waste by avoiding the isolation of intermediates. nih.gov They have been successfully applied to the synthesis of N-benzylated tetrahydroquinolines, where the benzyl group is incorporated during the formation of the heterocyclic ring.
The imino Diels-Alder reaction is a versatile cycloaddition for synthesizing nitrogen-containing heterocycles. researchgate.net A specific variant, the cationic imino Diels-Alder reaction, provides a simple and mild one-pot methodology for producing novel N-benzyl-4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives. researchgate.netfigshare.com
This key step involves a formal inverse-electron-demand [4π+ + 2π] cycloaddition. researchgate.netfigshare.com The reaction is typically performed between an N-benzylaniline, an aldehyde (such as formalin, a source of formaldehyde), and an alkene like an arylpropene (e.g., trans-anethole or isoeugenol). researchgate.net The process is initiated by the acid-catalyzed condensation of the N-benzylaniline and formaldehyde (B43269) to generate a cationic 2-azadiene (an iminium ion intermediate) in situ. researchgate.netfigshare.com This reactive intermediate then undergoes cycloaddition with the arylpropene. Using a simple catalyst like aqueous hydrochloric acid (HCl), the desired tetrahydroquinoline products can be obtained in good to excellent yields with high trans-diastereoselectivity at room temperature. researchgate.net
| N-Benzylaniline Substituent | Arylpropene | Catalyst | Yield | Diastereoselectivity |
| H | trans-Anethole | aq. HCl | 90% | >95% trans |
| 4-Me | trans-Anethole | aq. HCl | 83% | >95% trans |
| 4-OMe | trans-Anethole | aq. HCl | 95% | >95% trans |
| 4-Cl | trans-Anethole | aq. HCl | 77% | >95% trans |
| H | Isoeugenol | aq. HCl | 85% | >95% trans |
| 4-OMe | Isoeugenol | aq. HCl | 92% | >95% trans |
| Data sourced from Romero Bohórquez et al. (2016). researchgate.net |
Domino reactions offer highly efficient pathways for generating substituted tetrahydroquinolines by combining multiple transformations into a single synthetic sequence. nih.gov These reactions are valuable for creating molecular diversity and accessing substitution patterns that may be difficult to achieve through other methods. nih.gov
One notable example is a domino SN2-SNAr (nucleophilic aromatic substitution) sequence. This process involves the intermolecular SN2 reaction of benzylamine (B48309) with a substrate containing a primary bromide on a side chain and a fluoride (B91410) on an activated aromatic ring. nih.gov This initial alkylation is followed by an intramolecular SNAr displacement of the fluoride by the newly formed secondary amine, leading to ring closure. This specific transformation, conducted in DMF at ambient temperature, was reported to afford the corresponding N-benzylated tetrahydroquinoline in a 98% yield. nih.gov
Another effective domino strategy is a reduction-reductive amination sequence. This approach can convert 2-nitroarylketones and aldehydes into tetrahydroquinolines under hydrogenation conditions using a 5% Pd/C catalyst. nih.gov The sequence is initiated by the catalytic reduction of the nitro group to an amine, which then condenses with the ketone to form a cyclic imine. This imine is subsequently reduced in the same pot to yield the final tetrahydroquinoline product in high yields (93–98%). nih.gov The use of benzylamine in similar reductive amination-cyclization cascades provides another route to N-benzylated derivatives.
Catalytic Approaches in the Synthesis of N-Benzylated Tetrahydroquinolines
Catalytic methods offer sustainable and atom-economical routes for synthesizing N-benzylated tetrahydroquinolines. These strategies often rely on transition metals to facilitate bond formations that might otherwise require harsh conditions or stoichiometric reagents.
The borrowing hydrogen (BH) methodology, also known as hydrogen autotransfer, is a highly atom-efficient catalytic process for forming C-N bonds using alcohols as alkylating agents, with water as the sole byproduct. acs.orgnih.gov This strategy avoids the use of pre-activated alkylating agents and proceeds through a catalytic cycle where hydrogen is temporarily "borrowed" from the alcohol and later returned to a reaction intermediate. nih.gov
The general mechanism involves three key steps:
The metal catalyst oxidizes an alcohol to a reactive carbonyl compound (aldehyde or ketone) by removing two hydrogen atoms. nih.gov
The carbonyl intermediate undergoes condensation with an amine to form an imine. nih.gov
The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine and regenerating the active catalyst. nih.gov
A direct and selective synthesis of 2-substituted 1,2,3,4-tetrahydroquinolines has been developed using this methodology. nih.govacs.orgacs.org The one-pot cascade reaction starts from 2-aminobenzyl alcohols and secondary alcohols, promoted by a manganese(I) PN³ pincer complex. nih.govacs.org The choice of base is critical for selectivity; using KOtBu at 140 °C selectively yields the 2-phenylquinoline, whereas a combination of KH and KOH at 120 °C preferentially produces the reduced 2-phenyl-1,2,3,4-tetrahydroquinoline. nih.gov This approach is notable for not requiring any external reducing agents and for its broad scope, accommodating various aromatic and aliphatic alcohols. nih.govacs.org
| 2-Aminobenzyl Alcohol | Secondary Alcohol | Catalyst System | Product | Yield |
| 2-Aminobenzyl alcohol | 1-Phenylethanol | Mn(I) PN³ pincer / KH + KOH | 2-Phenyl-1,2,3,4-tetrahydroquinoline | 85% |
| 2-Aminobenzyl alcohol | 1-(4-Methoxyphenyl)ethanol | Mn(I) PN³ pincer / KH + KOH | 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline | 87% |
| 2-Aminobenzyl alcohol | 1-(4-Chlorophenyl)ethanol | Mn(I) PN³ pincer / KH + KOH | 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinoline | 83% |
| 2-Amino-5-chlorobenzyl alcohol | 1-Phenylethanol | Mn(I) PN³ pincer / KH + KOH | 6-Chloro-2-phenyl-1,2,3,4-tetrahydroquinoline | 71% |
| 2-Aminobenzyl alcohol | Cyclohexanol | Mn(I) PN³ pincer / KH + KOH | 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline | 74% |
| Data sourced from Hofmann et al. (2020). nih.govacs.org |
Beyond manganese, ruthenium-based catalysts are also widely employed for the N-alkylation of amines with alcohols via the BH methodology. acs.org More recently, metal-free approaches have been developed, demonstrating that N-heterocyclic carbenes (NHCs) can act as organocatalysts to facilitate this transformation, further expanding the sustainability of the borrowing hydrogen concept. rsc.org
Cyclization and Ring-Closure Reactions Towards 2-Benzyl-1,2,3,4-tetrahydroquinoline
The formation of the tetrahydroquinoline core structure is a critical step in the synthesis of this compound. One approach involves the intramolecular cyclization of suitably substituted acyclic precursors.
The cyclization of N-benzyl-3-anilinopropanamides represents a potential pathway to the tetrahydroquinoline scaffold. Research in this area has shown that the reaction is sensitive to the substitution on the aniline (B41778) nitrogen. Direct cyclization can be challenging, as unprotected aniline nitrogen has been observed to inhibit facile ring closure. researchgate.net
To overcome this, a strategy involving the protection of the aniline nitrogen, for example, through acetylation, has been explored. In a study by Nnamonu et al., substituted 3-anilinopropanamides were first converted to their N-benzyl derivatives through an uncatalyzed amine exchange reaction with benzylamine. researchgate.net Subsequent attempts at cyclization were performed after acetylating the aniline nitrogen. This process, particularly in methoxy-substituted derivatives, led to a facile ring closure to yield 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines. researchgate.net While this method does not directly yield this compound, it constructs the core substituted tetrahydroquinoline ring system from an N-benzyl-3-anilinopropanamide precursor.
The initial step of forming the N-benzyl-3-anilinopropanamide precursors from 3-anilinopropanamides and benzylamine has been reported with varying yields.
Table 1: Synthesis of N-Benzyl-3-anilinopropanamide Derivatives
| Reactant (3-Anilinopropanamide Derivative) | Product (N-Benzyl-3-anilinopropanamide Derivative) | Yield (%) |
|---|---|---|
| 3-p-Anisidinopropanamide | N-Benzyl-3-p-anisidinopropanamide | 40 |
| 3-p-Toluidinopropanamide | N-Benzyl-3-p-toluidinopropanamide | 41 |
| 3-m-Anisidinopropanamide | N-Benzyl-3-m-anisidinopropanamide | 14 |
Data sourced from Nnamonu et al., 2013. researchgate.net
The subsequent cyclization of these N-benzylated and N-acetylated precursors, particularly the methoxy-substituted versions, proceeded to give the corresponding 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines in yields up to 69%. researchgate.net Further transformation, such as dehydroxylation and deamination at the 4-position, would be necessary to arrive at the target compound, this compound.
Functional Group Interconversions and Derivatization
Once the core tetrahydroquinoline structure is established, functional group interconversions can be employed to modify the molecule. A key transformation is the removal of protecting groups, such as the N-benzyl group, to yield the free amine.
Catalytic hydrogenolysis is a widely employed and effective method for the cleavage of N-benzyl groups to afford the corresponding N-unprotected secondary amines. This transformation is crucial in synthetic sequences where the benzyl group is used as a protecting group for the nitrogen atom of the tetrahydroquinoline ring. The most common catalysts for this purpose are palladium-based, particularly palladium on carbon (Pd/C) and palladium hydroxide (B78521) on carbon (Pearlman's catalyst). semanticscholar.orgnacatsoc.orgnih.gov
The reaction typically involves stirring the N-benzyl-tetrahydroquinoline derivative with the palladium catalyst in a suitable solvent under a hydrogen atmosphere. The efficiency of the debenzylation can be influenced by several factors, including the choice of catalyst, solvent, hydrogen pressure, and the presence of additives.
Palladium on Carbon (Pd/C): This is the most common catalyst for hydrogenolysis. The reaction is often carried out in alcoholic solvents like methanol or ethanol. In some cases, the reaction can be sluggish. The addition of a small amount of acid, such as acetic acid or hydrochloric acid, can significantly accelerate the rate of debenzylation, although care must be taken if other acid-labile functional groups are present in the molecule. nih.gov
Pearlman's Catalyst (Pd(OH)₂/C): This catalyst, 20% palladium hydroxide on carbon, is often more effective than Pd/C for N-debenzylation, especially for more sterically hindered or electron-rich substrates. It can provide high yields and is particularly noted for its selectivity, for instance, in removing N-benzyl groups without cleaving O-benzyl ethers that might be present in the same molecule. semanticscholar.org
Transfer Hydrogenolysis: An alternative to using hydrogen gas is transfer hydrogenolysis. In this method, a hydrogen donor molecule is used to provide the hydrogen in situ. Common hydrogen donors include ammonium (B1175870) formate (B1220265), formic acid, and cyclohexene. This approach avoids the need for specialized high-pressure hydrogenation equipment and is often performed at room temperature. For example, ammonium formate in the presence of Pd/C in methanol is an effective system for N-debenzylation.
The choice of conditions depends on the specific substrate and the presence of other functional groups.
Table 2: Conditions for Catalytic N-Debenzylation of Tetrahydroquinoline Derivatives
| Catalyst | Hydrogen Source | Solvent | Additives | Key Features |
|---|---|---|---|---|
| 10% Pd/C | H₂ (gas) | Methanol, Ethanol | Acetic Acid | Commonly used, acid can accelerate the reaction. |
| 20% Pd(OH)₂/C (Pearlman's Catalyst) | H₂ (gas) | Ethanol | None or Acetic Acid | Highly active and selective; effective for difficult debenzylations. semanticscholar.orgnih.gov |
| 10% Pd/C | Ammonium Formate | Methanol | None | Transfer hydrogenolysis method, avoids H₂ gas. |
| Amphiphilic Polymer-Supported Nano-Palladium | Tetrahydroxydiboron (B₂(OH)₄) | Water | None | Safe and mild conditions using a stable hydrogen source in water. researchgate.net |
Mechanistic Investigations of 2 Benzyl 1,2,3,4 Tetrahydroquinoline Formation and Reactivity
Elucidation of Catalytic Reaction Pathways
The formation of the 2-benzyl-1,2,3,4-tetrahydroquinoline scaffold is often achieved through multi-step "domino" or "tandem" reactions, which offer high efficiency by avoiding the isolation of intermediates. nih.gov
One prominent pathway involves a reduction-reductive amination strategy. nih.gov This process can be initiated from 2-nitroarylketones under hydrogenation conditions using a palladium on carbon (Pd/C) catalyst. The proposed mechanism begins with the catalytic reduction of the nitro group to an amine. This is followed by an intramolecular condensation between the newly formed amine and the ketone moiety, resulting in the formation of a cyclic imine intermediate. Subsequent reduction of this imine yields the final tetrahydroquinoline product. nih.gov
Another sophisticated approach is a one-pot tandem synthesis that combines a Claisen-Schmidt condensation with a reductive intramolecular cyclization, utilizing a bifunctional catalyst composed of palladium nanoparticles supported on a metal-organic framework (Pd/UiO-66(HCl)). rsc.org This method allows for the direct synthesis of substituted tetrahydroquinolines from simpler precursors. The reaction network for this process has been mapped out using advanced spectroscopic techniques. rsc.org
Acid-catalyzed domino reactions have also been employed. For instance, the reaction of enamides with benzyl (B1604629) azide (B81097) in the presence of triflic acid proceeds through an N-phenyliminium intermediate. Nucleophilic addition of the enamide to this intermediate, followed by cyclization, yields fused-ring tetrahydroquinolines with specific stereochemistry. nih.gov Furthermore, gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation and chiral phosphoric acid-catalyzed reactions provide enantioselective routes to 2-substituted tetrahydroquinolines. organic-chemistry.org
| Catalyst System | Reaction Type | Key Mechanistic Feature | Ref |
| 5% Pd/C | Reduction-reductive amination | Formation and reduction of a cyclic imine intermediate | nih.gov |
| Pd/UiO-66(HCl) | Tandem condensation-cyclization | Bifunctional catalysis driving multiple steps in one pot | rsc.org |
| Triflic Acid | Domino reaction | Formation of an N-phenyliminium intermediate | nih.gov |
| Gold complex / Chiral Brønsted acid | Hydroamination/Transfer hydrogenation | Relay catalysis for asymmetric synthesis | organic-chemistry.org |
| Chiral Phosphoric Acid | Dehydrative cyclization/Asymmetric reduction | Dual catalytic roles for enantioselective synthesis | organic-chemistry.org |
Kinetic Studies and Reaction Profiling
While comprehensive kinetic data for the entire formation of this compound is specific to each catalytic system, studies on related derivatives provide significant insights. For instance, kinetic analysis of the lithiation of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines, a key step in their functionalization, has been performed using variable temperature NMR spectroscopy. rsc.orgrsc.orgwhiterose.ac.uk
Identification and Characterization of Reaction Intermediates
The direct observation of transient intermediates is key to confirming proposed reaction mechanisms. In the synthesis of 2-substituted tetrahydroquinolines, several key intermediates have been identified or proposed.
In the reduction-reductive amination pathway, a cyclic imine is a critical, though often unisolated, intermediate that is formed after the initial reduction of the nitro group and subsequent intramolecular cyclization. nih.gov In other acid-catalyzed routes, an N-phenyliminium species has been identified as the key electrophilic intermediate that undergoes nucleophilic attack to initiate the cyclization cascade. nih.gov
Most notably, the use of operando magic angle spinning nuclear magnetic resonance (MAS-NMR) under high pressure (50 bar H₂) has enabled the direct observation and characterization of previously elusive species. rsc.org In the tandem synthesis using a Pd/UiO-66(HCl) catalyst, this technique allowed for the unambiguous identification of the unstable intermediate 2-phenyl-3,4-dihydroquinoline . rsc.org This species represents a partially hydrogenated precursor to the final tetrahydroquinoline product and its direct detection provides crucial evidence for the stepwise reduction pathway on the catalyst surface.
| Intermediate Species | Synthetic Pathway | Method of Identification | Ref |
| Cyclic Imine | Reduction-reductive amination | Proposed mechanistically | nih.gov |
| N-Phenyliminium | Acid-catalyzed domino reaction | Proposed mechanistically | nih.gov |
| 2-Phenyl-3,4-dihydroquinoline | Tandem condensation-cyclization | Operando MAS-NMR Spectroscopy | rsc.org |
Stereochemical Control and Diastereoselectivity in Synthesis
Controlling the stereochemistry at the C2 and potentially other chiral centers of the tetrahydroquinoline ring is a significant objective in its synthesis. Several strategies have been developed to govern the diastereoselectivity and enantioselectivity of the final product.
Diastereoselectivity is often influenced by the choice of catalyst and reaction conditions. For example, a domino reaction involving enamides and benzyl azide under triflic acid catalysis was reported to proceed with complete cis diastereoselectivity , yielding the fused-ring products as a single diastereomer. nih.gov Another important example is the three-component Povarov reaction, which utilizes a chiral phosphoric acid catalyst. This reaction between aldehydes, anilines, and benzyl N-vinylcarbamate affords cis-2,4-disubstituted tetrahydroquinolines in good yields and with excellent enantiomeric excesses. organic-chemistry.org
Enantioselective synthesis, which produces a single enantiomer of a chiral molecule, can be achieved using chiral catalysts. A chiral phosphoric acid, acting as the sole catalyst, can facilitate an enantioselective synthesis from 2-aminochalcones. This occurs through a sequence of a chiral phosphoric acid-catalyzed dehydrative cyclization, followed by a chiral phosphoric acid-catalyzed asymmetric reduction step. organic-chemistry.org Similarly, relay catalysis combining an achiral gold complex with a chiral Brønsted acid enables the transformation of 2-(2-propynyl)aniline derivatives into tetrahydroquinolines with high enantiomeric purity. organic-chemistry.org
Advanced Spectroscopic Characterization of 2 Benzyl 1,2,3,4 Tetrahydroquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.
One-Dimensional (1D) NMR: ¹H NMR and ¹³C NMR Spectral Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of 2-Benzyl-1,2,3,4-tetrahydroquinoline is expected to exhibit distinct signals corresponding to the protons of the tetrahydroquinoline core and the benzyl (B1604629) substituent. The aromatic protons of the tetrahydroquinoline ring and the benzyl group would likely appear in the downfield region, typically between 6.5 and 7.5 ppm. The benzylic methylene (B1212753) protons (N-CH₂-Ph) would likely present as a singlet or a pair of doublets around 4.0-5.0 ppm. The aliphatic protons on the tetrahydroquinoline ring at positions C2, C3, and C4 would resonate in the upfield region, generally between 1.5 and 3.5 ppm, with their multiplicity and coupling constants providing valuable information about their spatial relationships.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The aromatic carbons of both the quinoline (B57606) and benzyl moieties are expected to show signals in the range of 110-150 ppm. The benzylic methylene carbon should appear around 50-60 ppm. The aliphatic carbons of the tetrahydroquinoline ring (C2, C3, and C4) would be found in the upfield region, typically between 20 and 50 ppm.
Expected ¹H and ¹³C NMR Data (Hypothetical)
Due to the absence of specific experimental data, the following table is a hypothetical representation of expected chemical shifts based on the analysis of related structures.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic CH (Quinoline) | 6.5 - 7.2 | 115 - 130 |
| Aromatic CH (Benzyl) | 7.2 - 7.4 | 127 - 130 |
| N-CH₂ (Benzylic) | ~4.5 | ~55 |
| N-CH₂ (C2-H) | ~3.3 | ~50 |
| C3-H₂ | ~1.9 | ~27 |
| C4-H₂ | ~2.7 | ~28 |
| Quaternary C (Quinoline) | - | 122, 145 |
| Quaternary C (Benzyl) | - | ~138 |
This table is for illustrative purposes only and does not represent experimentally verified data.
Two-Dimensional (2D) NMR Techniques: COSY and NOESY Experiments
COSY (Correlation Spectroscopy): A COSY experiment would be instrumental in establishing the connectivity of protons within the molecule. It would reveal correlations between adjacent protons, for instance, between the protons at C2, C3, and C4 of the tetrahydroquinoline ring, helping to confirm their sequence.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about through-space proximity of protons. For this compound, a NOESY spectrum could reveal correlations between the benzylic protons and the protons at C2 and C8 of the tetrahydroquinoline ring, offering insights into the preferred conformation of the benzyl group relative to the quinoline system.
Mass Spectrometry (MS) Applications in Compound Verification
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.
A characteristic fragmentation pattern would involve the cleavage of the benzylic bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. Another likely fragmentation pathway would be the loss of the benzyl group to give a fragment corresponding to the tetrahydroquinoline cation.
Expected Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment |
| 223 | [M]⁺ (Molecular Ion) |
| 132 | [M - C₇H₇]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
This table is for illustrative purposes only and does not represent experimentally verified data.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would likely be found in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is expected in the 1000-1250 cm⁻¹ range.
Expected IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibrational Mode |
| 3000 - 3100 | Aromatic C-H Stretch |
| 2800 - 3000 | Aliphatic C-H Stretch |
| 1450 - 1600 | Aromatic C=C Stretch |
| 1000 - 1250 | C-N Stretch |
This table is for illustrative purposes only and does not represent experimentally verified data.
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. It would also reveal the conformation of the tetrahydroquinoline ring and the orientation of the benzyl substituent in the solid state. However, to date, no published crystal structure for this compound has been found in the searched scientific databases.
Computational and Theoretical Studies of N Benzylated Tetrahydroquinoline Derivatives
Quantum Chemical Modeling: Density Functional Theory (DFT) Calculations
Quantum chemical modeling, particularly Density Functional Theory (DFT), is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. scirp.orgrsc.org DFT methods are employed to determine the electronic structure of molecules, enabling the calculation of a wide array of properties, including optimized geometries, vibrational frequencies, and energies of molecular orbitals. scirp.orgrsc.org
For derivatives of tetrahydroquinoline, DFT calculations are typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-31G* or higher, to solve the Schrödinger equation in an approximate manner. scielo.brmdpi.com These calculations can predict the most stable three-dimensional arrangement of atoms (optimized geometry) by finding the minimum energy structure on the potential energy surface.
Furthermore, DFT is instrumental in calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgnih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. scielo.brnih.gov A smaller gap generally implies higher reactivity. scielo.br For instance, in a study of various quinoline (B57606) derivatives, DFT calculations have been used to determine these energy gaps to understand their electronic and optical properties. mdpi.com
Below is a table showcasing representative HOMO-LUMO energy data for related quinoline derivatives, as determined by DFT calculations.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Quinoline | -6.646 | -1.816 | 4.83 |
| Benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate | Not specified | Not specified | 4.0319 |
| (E)-3-(2-chlorobenzylidene)-2-(2-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (CMQ) | Not specified | Not specified | 5.91 |
| (E)-3-(2-nitrobenzylidene)-2-(4-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (NMQ) | Not specified | Not specified | 5.73 |
Note: The data presented is for illustrative purposes and is based on studies of various quinoline derivatives, not specifically 2-Benzyl-1,2,3,4-tetrahydroquinoline. scirp.orgscielo.brnih.gov
Conformational Analysis and Energy Barriers of N-Benzylated Tetrahydroquinoline Systems
The flexibility of the tetrahydroquinoline ring system and the rotational freedom of the N-benzyl group give rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and to determine the energy barriers for interconversion between them. These studies are crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape.
Theoretical studies on the conformational preferences of the related 1-benzyl-1,2,3,4-tetrahydroisoquinolines have revealed that N-alkylation significantly influences the favored conformation. researchgate.net While secondary amines in this family tend to prefer an extended conformation, their N-alkylated counterparts, including N-benzylated derivatives, often favor a semi-folded structure. researchgate.net These studies also identified a third, folded conformation which is generally less accessible due to higher energy barriers. researchgate.net
The energy barriers between these conformers can be estimated using computational methods. For example, calculations on 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) have estimated the energy barriers for rotation around the C1-Cα bond. The transition between the extended and semi-folded conformations is found to be more facile in N-substituted derivatives compared to the unsubstituted parent compound. researchgate.net The calculated energy barriers between the extended and semi-folded conformations in the parent BTHIQ are 4.6 and 7.0 kcal/mol, respectively. researchgate.net
| Conformation | Description | Relative Stability |
| Extended | The benzyl group is positioned away from the tetrahydroquinoline ring system. | Preferred in secondary amines. |
| Semi-folded | The benzyl group is partially folded back towards the tetrahydroquinoline ring. | Preferred in N-alkylated derivatives. |
| Folded | The benzyl group is folded more closely to the tetrahydroquinoline ring. | Generally higher in energy and less accessible. |
This table is based on conformational studies of 1-benzyl-1,2,3,4-tetrahydroisoquinolines and serves as an analogy for N-benzylated tetrahydroquinolines. researchgate.net
Investigation of Intramolecular and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govnih.govmdpi.com This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities from all other molecules. mdpi.com By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze different types of intermolecular contacts, including hydrogen bonds and van der Waals interactions. nih.gov
Commonly observed interactions in related heterocyclic compounds include H···H, C···H/H···C, and O···H/H···O contacts. nih.govnih.gov For example, in a study of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, H···H contacts were found to be the most significant, contributing 38.7% to the Hirshfeld surface, followed by C···H/H···C (24.3%) and Br···H/H···Br (14.9%) interactions. nih.gov
| Interaction Type | Contribution (%) in a substituted tetrahydroquinoline derivative | Contribution (%) in another quinoline derivative |
| H···H | 38.7 | 43.3 |
| C···H/H···C | 24.3 | 26.6 |
| O···H/H···O | 8.8 | 16.3 |
| Br···H/H···Br | 14.9 | - |
| F···H/H···F | 9.6 | - |
Data is derived from Hirshfeld surface analyses of different substituted tetrahydroquinoline and dihydroquinoline derivatives to illustrate the nature of intermolecular contacts. nih.govnih.gov
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule, as described by quantum mechanics, governs its chemical reactivity. Computational methods, particularly DFT, allow for the calculation of various electronic properties and reactivity descriptors that can predict how a molecule will behave in a chemical reaction. nih.govmdpi.comrsc.org
Key descriptors include the energies of the HOMO and LUMO, the HOMO-LUMO gap, chemical potential, hardness, and the electrophilicity index. scielo.brnih.govirjweb.com As mentioned earlier, the HOMO-LUMO gap provides a measure of the molecule's excitability and chemical stability. scielo.br The chemical potential indicates the tendency of electrons to escape from the system, while chemical hardness is a measure of resistance to charge transfer. scielo.brirjweb.com
The molecular electrostatic potential (MEP) is another important property derived from the electronic structure. The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of sites where the molecule is likely to interact with other chemical species.
For quinoline and its derivatives, DFT calculations have been used to compute these reactivity indices to understand their chemical behavior. scirp.org For instance, the analysis of HOMO and LUMO distributions can reveal the parts of the molecule that are most involved in electron donation and acceptance, respectively. nih.gov In many quinoline systems, the HOMO is often localized on the tetrahydroquinoline fragment, while the LUMO is distributed over the substituent groups, indicating a potential for intramolecular charge transfer upon electronic excitation. This information is invaluable for designing molecules with specific electronic and reactive properties.
Advanced Analytical Methodologies for Isolation and Purity Assessment
Chromatographic Separation Techniques
Chromatographic methods, particularly liquid chromatography, are fundamental in the isolation and purity evaluation of 2-Benzyl-1,2,3,4-tetrahydroquinoline. These techniques are pivotal for separating the compound from reaction mixtures, starting materials, by-products, and for resolving stereoisomers.
Liquid Chromatography (LC) Applications
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound. Both normal-phase and reversed-phase chromatography can be employed, though reversed-phase methods are more common for purity assessment due to their wide applicability and compatibility with mass spectrometry.
For the specific task of separating the enantiomers of this compound, chiral HPLC is essential. This is particularly important in asymmetric synthesis, where the goal is to produce one enantiomer in excess. The determination of enantiomeric excess (ee) is a critical quality control step. researchgate.netresearchgate.net Chiral stationary phases (CSPs) based on polysaccharide derivatives, such as those found in Chiralcel® and Chiralpak® columns, have proven effective for this purpose. researchgate.netresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.
In addition to chiral separations, preparative liquid chromatography on silica (B1680970) gel is utilized for the purification of this compound from synthesis reaction mixtures. researchgate.net A common mobile phase for this purpose is a mixture of ethyl acetate (B1210297) and petroleum ether. researchgate.net
Below is a table summarizing typical HPLC conditions for the analysis of this compound and related compounds.
| Parameter | Chiral HPLC for Enantiomeric Excess | Reversed-Phase HPLC for Purity (Typical) |
| Stationary Phase | Chiralcel OD-H, OJ-H, AS-H, AD-H | C18 or C8 |
| Mobile Phase | Hexane/Isopropanol mixtures | Acetonitrile/Water with acid modifier (e.g., 0.1% Formic Acid) |
| Detection | UV or Diode Array Detector (DAD) | UV or Diode Array Detector (DAD) |
| Analytes | (R)- and (S)-2-Benzyl-1,2,3,4-tetrahydroquinoline | This compound and impurities |
Mass Spectrometry-Based Detection in Analytical Workflows
Mass spectrometry (MS) is an indispensable technique for the structural confirmation and sensitive detection of this compound. When coupled with liquid chromatography, it provides a powerful analytical tool for complex mixture analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. For a compound like this compound, which contains a basic nitrogen atom, electrospray ionization (ESI) in the positive ion mode is a highly effective method for generating protonated molecules ([M+H]⁺).
The fragmentation of protonated N-benzyltetrahydroquinolines upon collision-induced dissociation (CID) has been studied. nih.gov The process is thought to proceed through the formation of an ion/neutral complex, specifically involving the benzyl (B1604629) cation and the tetrahydroquinoline neutral molecule. nih.gov This intermediate can then lead to several characteristic fragmentation pathways, including benzyl cation transfer, electron transfer, and hydride transfer reactions. nih.gov The major fragmentation route involves the cleavage of the C-N bond between the benzyl group and the tetrahydroquinoline nitrogen. This results in the formation of a stable benzyl cation (m/z 91) or a protonated tetrahydroquinoline fragment, depending on which moiety retains the charge. Further fragmentation of the tetrahydroquinoline ring can also occur.
The table below outlines the expected parameters for an LC-MS/MS analysis of this compound based on the known behavior of this class of compounds.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion ([M+H]⁺) | m/z 224.14 |
| Primary Fragmentation | Cleavage of the C-N bond |
| Major Product Ions | m/z 91 (Benzyl cation), m/z 134 (Protonated tetrahydroquinoline) |
| Further Fragmentation | Loss of hydrogen from the protonated tetrahydroquinoline fragment |
Q & A
What are the common synthetic routes for 2-benzyl-1,2,3,4-tetrahydroquinoline derivatives?
Level: Basic
Methodological Answer:
Synthesis strategies include:
- Regioselective Cyclization : Reacting N,N'-di(3-chloro-2-hydroxypropyl)-N,N'-di(2-naphthyl)-1,4-diaminobenzene with epichlorohydrin under basic conditions to form bifunctional derivatives via intramolecular cyclization .
- Green Synthesis : Using acidic ionic liquids (e.g., [NMPH]H₂PO₄) as recyclable catalysts for reactions between 2-(phenylamino)ethanol and unsaturated ketones, achieving high yields and reduced toxicity .
- Nitration/Reduction : Nitration of 1,2,3,4-tetrahydroquinoline with HNO₃/H₂SO₄, followed by Raney nickel/hydrazine reduction to yield hydroxyl derivatives .
How can X-ray crystallography resolve structural ambiguities in tetrahydroquinoline derivatives?
Level: Basic
Methodological Answer:
Crystal structure analysis (e.g., 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline) reveals:
- Conformational Details : Half-chair conformation of the tetrahydroquinoline ring and hydrogen-bonding networks (e.g., C–H···O interactions) stabilizing the lattice .
- Comparative Studies : Bond-angle deviations at nitrogen atoms (e.g., 354.61° vs. 347.9° in tosyl derivatives) highlight substituent effects on molecular geometry .
What advanced methods enable selective dehydrogenation of tetrahydroquinolines?
Level: Advanced
Methodological Answer:
- Corona Discharge Oxidation : Ambient-pressure plasma dehydrogenates 1,2,3,4-tetrahydroquinoline to quinoline with 93% yield and no oxygen adducts, confirmed via high-resolution mass spectrometry .
- Catalytic Systems : Compare with metal-based catalysts (e.g., Fe₂(SO₄)₃) to avoid isomer mixtures and enhance selectivity .
How can regioselectivity be controlled in bifunctional tetrahydroquinoline synthesis?
Level: Advanced
Methodological Answer:
Key factors include:
- Solvent Polarity : Polar aprotic solvents (e.g., DCM) favor cyclization over side reactions .
- Temperature Gradients : Low temperatures (0–5°C) during sulfonylation prevent undesired ring-opening .
- Catalyst Design : Acidic ionic liquids improve regioselectivity by stabilizing transition states .
What green chemistry approaches improve tetrahydroquinoline synthesis?
Level: Advanced
Methodological Answer:
- Ionic Liquid Catalysis : [NMPH]H₂PO₄ achieves >90% yield, recyclability (5 cycles, <5% activity loss), and avoids toxic metals .
- Solvent-Free Conditions : Plasma-assisted reactions eliminate solvent use and reduce waste .
How does thermal stability testing inform applications in high-temperature environments?
Level: Advanced
Methodological Answer:
- Jet Fuel Additives : 1,2,3,4-Tetrahydroquinoline exhibits superior thermal stability (425°C) compared to benzyl alcohol, with resonance stabilization reducing radical degradation .
- Co-Additive Synergy : Ethanol extends additive lifetime by inhibiting cleavage .
What mechanisms underlie the neuroprotective effects of tetrahydroquinoline derivatives?
Level: Advanced
Methodological Answer:
- Oxidative Stress Reduction : 2,2,4-Trimethyl derivatives lower ROS markers (e.g., malondialdehyde) and improve motor function in Parkinson’s models via Nrf2 pathway activation .
- Anti-Inflammatory Action : Inhibition of NF-κB signaling reduces pro-inflammatory cytokines (e.g., TNF-α) .
How are sulfonyl-functionalized tetrahydroquinolines synthesized?
Level: Basic
Methodological Answer:
- Sulfonylation : React 1,2,3,4-tetrahydroquinoline with sulfonyl chlorides (e.g., phenylmethanesulfonyl chloride) in DCM/TEA at 15–20°C, followed by Na₂CO₃ wash and recrystallization .
- Purification : Ethyl acetate/hexane (1:2) yields high-purity crystals for structural validation .
What challenges arise in isolating cis/trans isomers of tetrahydroquinolines?
Level: Advanced
Methodological Answer:
- Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA) with hexane/ethanol gradients to resolve isomers .
- Crystallization : Differential solubility in ethyl acetate/hexane mixtures isolates dominant isomers .
How do structural modifications enhance biological activity in tetrahydroquinolines?
Level: Advanced
Methodological Answer:
- Fluorine Substitution : 5,8-Difluoro derivatives improve metabolic stability and blood-brain barrier penetration .
- Sulfonyl Groups : Enhance binding affinity to enzymatic targets (e.g., carbonic anhydrase) via polar interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
